

# initial discovery and literature references for 3-(4-Fluorophenyl)benzoic acid

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## Compound of Interest

Compound Name: 3-(4-Fluorophenyl)benzoic acid

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## The Core of 3-(4-Fluorophenyl)benzoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**3-(4-Fluorophenyl)benzoic acid**, a fluorinated biphenyl carboxylic acid, serves as a pivotal intermediate in the landscape of synthetic organic chemistry and medicinal chemistry. Its structural motif is a key component in the development of various biologically active molecules, demonstrating its significance in the pursuit of novel therapeutic agents. This technical guide provides a comprehensive overview of **3-(4-Fluorophenyl)benzoic acid**, encompassing its initial discovery through its synthesis, physicochemical properties, and its role in the development of compounds with potential therapeutic applications. Detailed experimental protocols and visual representations of synthetic workflows and relevant biological pathways are included to facilitate a deeper understanding and practical application of this versatile compound.

## Introduction

**3-(4-Fluorophenyl)benzoic acid**, with the CAS Number 10540-39-3, is an aromatic carboxylic acid characterized by a benzoic acid moiety substituted with a 4-fluorophenyl group at the 3-position. The presence of the fluorine atom, a bioisostere for the hydrogen atom, can

significantly influence the pharmacokinetic and pharmacodynamic properties of derivative compounds, making it a valuable building block in drug discovery. This guide delves into the foundational aspects of this compound, from its synthesis to its potential applications.

## Physicochemical Properties

A summary of the key physicochemical properties of **3-(4-Fluorophenyl)benzoic acid** is presented in Table 1. This data is essential for its handling, characterization, and application in synthetic protocols.

Property	Value	Source
Molecular Formula	$C_{13}H_9FO_2$	PubChem[1]
Molecular Weight	216.21 g/mol	PubChem[1]
CAS Number	10540-39-3	ChemicalBook[2], PubChem[1]
Appearance	White to off-white crystalline powder	(General knowledge)
Melting Point	Not explicitly found in searches	
Boiling Point	Not explicitly found in searches	
Solubility	Soluble in organic solvents like ethyl acetate	ChemicalBook[2]

## Synthesis and Experimental Protocols

While the definitive "initial discovery" in early literature remains elusive in readily accessible sources, modern synthetic methods provide robust and well-documented routes to **3-(4-Fluorophenyl)benzoic acid**. The Suzuki-Miyaura cross-coupling reaction is a prominent and efficient method for its preparation.

### Suzuki-Miyaura Coupling for the Synthesis of 3-(4-Fluorophenyl)benzoic acid

This method involves the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid. A general and effective protocol is detailed below.

#### Experimental Protocol:

#### Materials:

- Aryl bromide (e.g., 3-bromobenzoic acid)
- 4-Fluorophenylboronic acid (1.05 eq)
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ ) (2 eq)
- Tetrabutylammonium bromide (TBAB) (0.01 eq)
- Palladium catalyst (e.g., 10 mM Pd(EDTA) solution)
- Water ( $\text{H}_2\text{O}$ )
- Ethyl acetate ( $\text{AcOEt}$ )
- 5% Sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Concentrated Hydrochloric acid (HCl)
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

#### Procedure:[2]

- In a screw-cap reactor, combine the required aryl bromide, 3-carboxyphenylboronic acid (1.05 eq),  $\text{Na}_2\text{CO}_3$  (2 eq), and TBAB (0.01 eq).
- Add  $\text{H}_2\text{O}$  (2 mL/mmol of aryl bromide) and the 10 mM Pd(EDTA) solution (0.3 mL/mmol of aryl bromide).
- Seal the reactor tightly and heat the mixture to 100°C with stirring for 5 hours.

- After the reaction is complete, cool the mixture to room temperature.
- Dilute the reaction mixture with AcOEt (10 mL/mmol of aryl bromide) and extract with 5% NaHCO<sub>3</sub> solution (4 x 10 mL/mmol of aryl bromide).
- Pool the basic aqueous extracts and acidify to pH 3 by the dropwise addition of concentrated HCl with stirring.
- Extract the acidified aqueous layer with AcOEt (3 x 10 mL/mmol of aryl bromide).
- Combine the organic extracts and wash with H<sub>2</sub>O (10 mL/mmol of aryl bromide) and then with brine (10 mL/mmol of aryl bromide).
- Dry the organic layer over anhydrous Na<sub>2</sub>SO<sub>4</sub>, filter, and evaporate the solvent under reduced pressure to yield the crude product.
- If necessary, purify the crude product by preparative-HPLC.

Diagram of Experimental Workflow:



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Caption: Synthetic workflow for **3-(4-Fluorophenyl)benzoic acid** via Suzuki-Miyaura coupling.

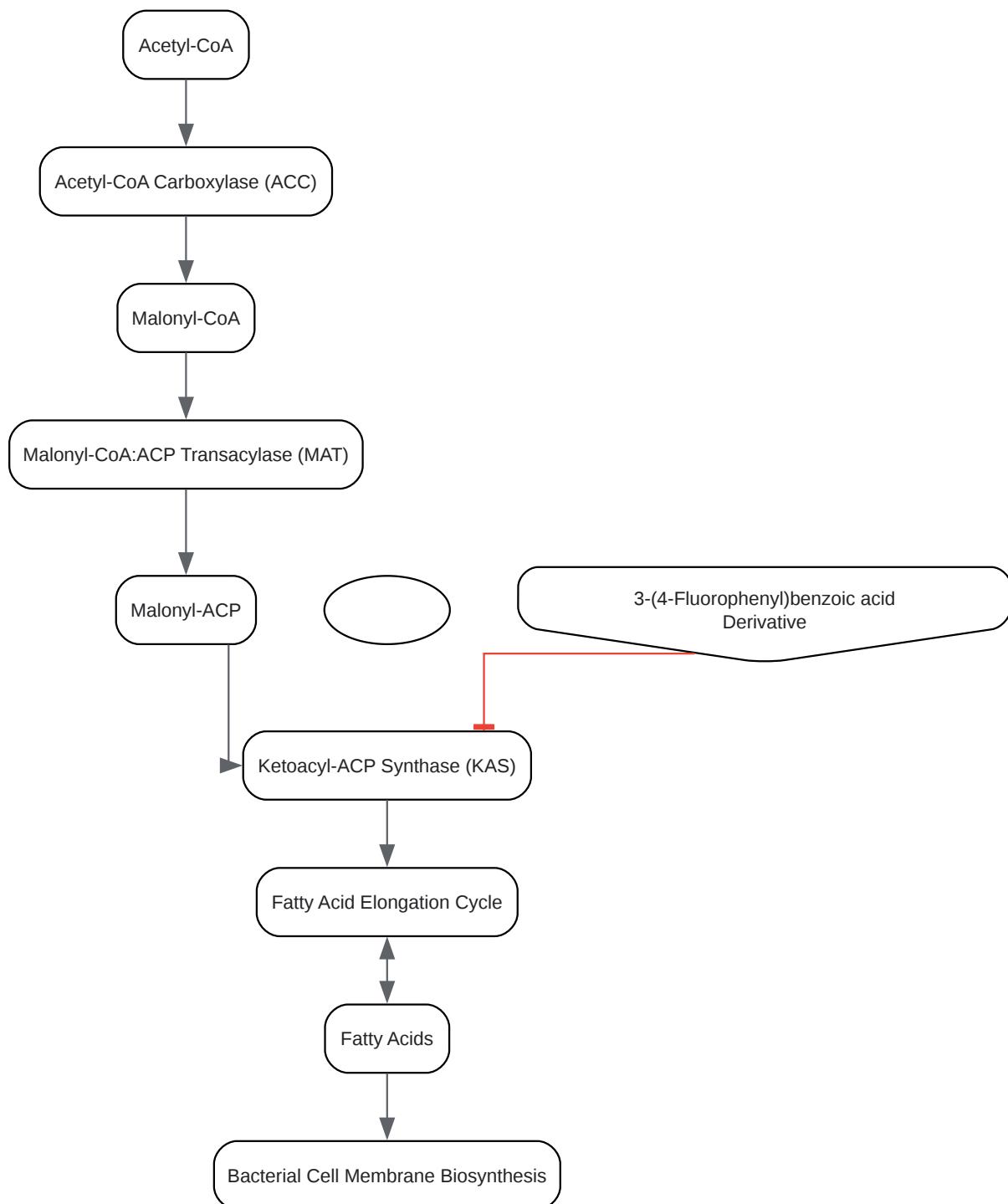
## Role in Drug Discovery and Development

While **3-(4-Fluorophenyl)benzoic acid** itself is primarily an intermediate, its structural scaffold is found in molecules with significant biological activity. Research into structurally related fluorophenyl-substituted compounds has indicated potent antibacterial properties.

## Potential as an Antibacterial Scaffold

Derivatives of fluorophenyl-substituted benzoic acids have shown promise as antibacterial agents. A potential mechanism of action for some of these compounds is the inhibition of bacterial fatty acid biosynthesis (FAB), a critical pathway for the formation of the bacterial cell wall.

Proposed Signaling Pathway Inhibition:

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Caption: Proposed inhibition of bacterial fatty acid biosynthesis by derivatives.

## Conclusion

**3-(4-Fluorophenyl)benzoic acid** is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its robust synthesis via modern coupling reactions and the biological potential of its derivatives underscore its importance as a versatile building block. This guide provides a foundational understanding of its core aspects, serving as a valuable resource for researchers and developers in the field. Further exploration into its historical synthesis and direct biological activities will undoubtedly continue to expand its utility and application.

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## References

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